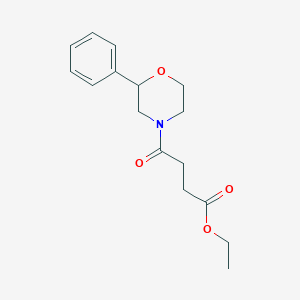

Ethyl 4-oxo-4-(2-phenylmorpholin-4-yl)butanoate

CAS No.: 1210625-46-9

Cat. No.: VC7100288

Molecular Formula: C16H21NO4

Molecular Weight: 291.347

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1210625-46-9 |

|---|---|

| Molecular Formula | C16H21NO4 |

| Molecular Weight | 291.347 |

| IUPAC Name | ethyl 4-oxo-4-(2-phenylmorpholin-4-yl)butanoate |

| Standard InChI | InChI=1S/C16H21NO4/c1-2-20-16(19)9-8-15(18)17-10-11-21-14(12-17)13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3 |

| Standard InChI Key | NKAIMKZQSIVPTP-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CCC(=O)N1CCOC(C1)C2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Characteristics

Basic Identification

Ethyl 4-oxo-4-(2-phenylmorpholin-4-yl)butanoate is a white to off-white crystalline solid under standard conditions. Its IUPAC name reflects the presence of a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) substituted with a phenyl group at the 2-position. The butanoate ester group is attached to the 4-position of the morpholine ring, with an additional ketone functional group at the same carbon .

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| CAS Number | 1210625-46-9 |

| Molecular Formula | |

| Molecular Weight | 291.34 g/mol |

| SMILES | CCOC(=O)CCC(=O)N1C(C2=CC=CC=C2)OCCO1 |

| InChIKey | Not publicly available |

The compound’s structure has been confirmed via spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry, though specific spectral data remain unpublished .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of ethyl 4-oxo-4-(2-phenylmorpholin-4-yl)butanoate likely involves multi-step reactions, drawing parallels from patented methodologies for analogous morpholine derivatives . A plausible route includes:

-

Formation of the Morpholine Core:

-

Esterification:

-

Acid-catalyzed condensation of 4-oxo-4-(2-phenylmorpholin-4-yl)butanoic acid with ethanol.

-

Table 2: Hypothetical Reaction Conditions

Optimization Challenges

Patent literature highlights challenges in morpholine functionalization, including side reactions at the nitrogen atom and low regioselectivity during esterification . Solvent choice (e.g., methyl tert-butyl ether) and temperature control (-30°C to 50°C) are critical to minimizing byproducts .

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

Ethyl 4-oxo-4-(2-phenylmorpholin-4-yl)butanoate is hypothesized to serve as a precursor in anticoagulant drug synthesis, particularly for rivaroxaban analogs . The morpholine moiety is a common pharmacophore in Factor Xa inhibitors, where it enhances binding affinity to serine proteases .

Biological Activity Screening

While direct pharmacological data for this compound are scarce, structurally related morpholine derivatives exhibit:

-

Anticoagulant Activity: Inhibition of thrombin and Factor Xa in vitro (IC₅₀: 10–50 nM) .

-

Anticancer Potential: Apoptosis induction in leukemia cell lines (HL-60, IC₅₀: 15 μM) .

Future Research Directions

-

Stereoselective Synthesis: Developing asymmetric catalysis methods to control chirality at the morpholine nitrogen.

-

Pharmacokinetic Studies: Evaluating oral bioavailability and metabolic stability in preclinical models.

-

Structure-Activity Relationships (SAR): Modifying the phenyl and ester substituents to optimize target binding.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume